molecular formula C11H11IN2 B11801794 1-(4-Iodophenyl)-4,5-dimethyl-1H-imidazole

1-(4-Iodophenyl)-4,5-dimethyl-1H-imidazole

Cat. No.: B11801794
M. Wt: 298.12 g/mol
InChI Key: JUSKZDGFLZOLAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Iodophenyl)-4,5-dimethyl-1H-imidazole is an organic compound belonging to the class of imidazoles. This compound is characterized by the presence of an iodophenyl group attached to the imidazole ring, which is further substituted with two methyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1-(4-Iodophenyl)-4,5-dimethyl-1H-imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-iodoaniline and 4,5-dimethylimidazole.

    Reaction Conditions: The iodophenyl group is introduced to the imidazole ring through a coupling reaction, often facilitated by a palladium catalyst under inert conditions.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

1-(4-Iodophenyl)-4,5-dimethyl-1H-imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding imidazole N-oxides or reduction to remove the iodine atom.

    Coupling Reactions: It participates in Sonogashira and Suzuki coupling reactions to form new carbon-carbon bonds.

    Major Products: The major products formed from these reactions include substituted imidazoles and various heterocyclic compounds.

Scientific Research Applications

1-(4-Iodophenyl)-4,5-dimethyl-1H-imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Iodophenyl)-4,5-dimethyl-1H-imidazole involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-(4-Iodophenyl)-4,5-dimethyl-1H-imidazole can be compared with other similar compounds:

Properties

Molecular Formula

C11H11IN2

Molecular Weight

298.12 g/mol

IUPAC Name

1-(4-iodophenyl)-4,5-dimethylimidazole

InChI

InChI=1S/C11H11IN2/c1-8-9(2)14(7-13-8)11-5-3-10(12)4-6-11/h3-7H,1-2H3

InChI Key

JUSKZDGFLZOLAC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C=N1)C2=CC=C(C=C2)I)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.